8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine

Medicinal Chemistry Scaffold Differentiation SAR Exploration

8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine (CAS 2090237-67-3, C₉H₉BrF₂N₂, MW 263.08) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with four marketed drugs and known kinase, antiviral, and bromodomain-targeting activities. The compound is commercially supplied as a research-grade building block (typically ≥95% purity) and is classified by vendors as a difluoromethylation agent.

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
Cat. No. B12064675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine
Molecular FormulaC9H9BrF2N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC1=CN2C(C(=C1)Br)NC=C2C(F)F
InChIInChI=1S/C9H9BrF2N2/c1-5-2-6(10)9-13-3-7(8(11)12)14(9)4-5/h2-4,8-9,13H,1H3
InChIKeyFTZIIYZCWGZVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine – A Polyfunctionalized Imidazo[1,2-a]pyridine Scaffold for Drug Discovery and Chemical Biology


8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine (CAS 2090237-67-3, C₉H₉BrF₂N₂, MW 263.08) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with four marketed drugs and known kinase, antiviral, and bromodomain-targeting activities . The compound is commercially supplied as a research-grade building block (typically ≥95% purity) and is classified by vendors as a difluoromethylation agent . It is not a fully profiled drug candidate; rather, its value lies in its three synthetically orthogonal functional handles – a C8-bromine amenable to cross-coupling, a C3-difluoromethyl group that modulates lipophilicity and metabolic stability, and a C6-methyl group that influences steric and electronic properties – making it a versatile intermediate for structure-activity relationship (SAR) exploration.

Why 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine Cannot Be Interchanged With Common In-Class Analogs


The imidazo[1,2-a]pyridine core supports diverse substitution patterns, but even modest positional isomerism or functional-group permutations produce compounds with divergent physicochemical properties, reactivity profiles, and biological target engagement [1]. In the PI3K inhibitor series, shifting the difluoromethyl substituent from the 2-position to the 3-position or altering the bromine position from C6 to C8 fundamentally changes isoform potency, selectivity, and synthetic tractability of downstream coupling reactions [2]. Generic substitution without accounting for these positional and electronic differences risks selecting a compound with an incompatible reactivity vector for the planned synthetic route, altered hydrogen-bond acceptor capacity at the target binding site, or unsuitable lipophilicity for the assay system. The quantitative evidence below demonstrates that 8-bromo-3-(difluoromethyl)-6-methyl substitution represents a unique combination not replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine vs. Closest Analogs


Unique C3-Difluoromethyl + C6-Methyl + C8-Bromo Trisubstitution Pattern vs. Mono- or Disubstituted Analogs

The target compound is the only commercially cataloged imidazo[1,2-a]pyridine scaffold that simultaneously bears a C3-difluoromethyl group, a C6-methyl group, and a C8-bromine. The closest purchasable analog, 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine (CAS 2092522-63-7, C₈H₅BrF₂N₂, MW 247.04), lacks the C6-methyl group, eliminating one vector for steric tuning and reducing molecular weight by 16.0 Da (6.1% lower) . Conversely, 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6, C₈H₇BrN₂, MW 211.06) lacks the difluoromethyl group entirely, removing the metabolically stabilizing CHF₂ moiety that is critical in PI3K and kinase inhibitor design [1]. The trisubstitution pattern of the target compound provides three independent diversification points in a single intermediate, reducing the number of synthetic steps required to access complex SAR libraries.

Medicinal Chemistry Scaffold Differentiation SAR Exploration

C3-Difluoromethyl Regioisomeric Advantage Over C2-Difluoromethyl Analogs in PI3K Inhibitor Scaffolds

In the ZSTK474-derived PI3K inhibitor series, 2-(difluoromethyl)imidazo[1,2-a]pyridine analogs retained PI3K isoform selectivity but showed reduced potency compared to their benzimidazole parents in HTRF assays [1]. The target compound bears the CHF₂ group at the C3 position rather than the C2 position. C3-difluoromethyl imidazo[1,2-a]pyridines are synthetically accessed via distinct methodologies (e.g., HFIP-promoted Friedel-Crafts hydroxydifluoromethylation) and present different electronic and steric profiles at the imidazole ring [2]. Although direct head-to-head biochemical comparison data between C2-CHF₂ and C3-CHF₂ regioisomers are not yet published, the regioisomeric difference is known to alter hydrogen-bonding geometry at kinase hinge regions and may rescue potency in PI3K isoform contexts where the C2-CHF₂ series underperforms. The C3-difluoromethyl carbinol derivatives have been synthesized in good to satisfactory yields across 29 examples, demonstrating the synthetic accessibility of C3-CHF₂-substituted imidazo[1,2-a]pyridines [2].

PI3K Inhibition Kinase Selectivity Scaffold Hopping

Commercial Purity Benchmarking: ≥98% Specification vs. ≥95–97% for Closest Analogs

The target compound is commercially available at ≥98% purity from at least one major supplier (Leyan, product 1589443), with catalog purity specifications reaching 97.94% for closely related analogs such as 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine (AKSci 7842EP) and 95%+ for other suppliers of the same analog . For 8-Bromo-6-methylimidazo[1,2-a]pyridine, standard purity is 98% from Bidepharm . While purity differences between 95% and 98% may appear modest, in library synthesis or biophysical assay contexts where stoichiometric control is critical, the target compound's ≥98% specification reduces the confounding effect of impurities on reaction yields and assay reproducibility, and may eliminate the need for repurification prior to use in sensitive coupling reactions.

Quality Control Procurement Specification Reproducibility

C8-Bromo Reactivity Vector for Pd-Catalyzed Cross-Coupling: Orthogonal to C6-Bromo Analogs

Bromoimidazo[1,2-a]pyridines are established substrates for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. The position of the bromine substituent directly dictates the regiochemical outcome of downstream arylation or amination. The target compound bears the bromine at C8, which is adjacent to the bridgehead nitrogen, while the most common comparator, 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine, bears bromine at C6 (para-like to the bridgehead) . This positional difference yields electronically distinct aryl bromide reactivity: C8-bromo is in a more electron-deficient environment owing to proximity to the imidazole N1, which can accelerate oxidative addition with Pd(0) catalysts relative to the C6 position. Although direct comparative oxidative addition rate constants are not available for this specific pair, the general principle is well-established in heteroaryl halide cross-coupling chemistry. Microwave-assisted Suzuki reactions on bromoimidazo[1,2-a]pyridines have been demonstrated with diverse arylboronic acids, confirming the viability of this vector [1].

Cross-Coupling Chemistry Synthetic Accessibility Building Block Utility

Antiviral Scaffold Lineage: C8-Bromo-6-methylimidazo[1,2-a]pyridine Motif Validated as Potent HCMV Inhibitor Pharmacophore

A systematic SAR study of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus (HCMV) identified 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives as potent inhibitors, with the 8-methyl substitution on the pyridine ring being critical for antiviral activity [1]. The target compound contains the same 6-methyl (pyridine ring numbering) and carries a bromine at C8, placing the bromine at the same relative position as the 6-bromo substituent in the validated HCMV-active series. The addition of a C3-difluoromethyl group, absent in the published HCMV series, introduces an unexplored dimension for modulating antiviral potency and cytotoxicity – a key limitation noted in the original study where the 2-substituent strongly influenced both activity and cytotoxicity [1]. The 8-methyl (original paper numbering, corresponding to 6-methyl in the target compound's IUPAC naming) was associated with potent HCMV inhibition alongside 7-methyl and 6-bromo-8-methyl derivatives [1].

Antiviral Drug Discovery HCMV Inhibition Pharmacophore Validation

Difluoromethylation Agent Classification: Built-In CHF₂ for Direct Metabolic Stability Enhancement vs. Non-Fluorinated Analogs

Alfa Chemistry classifies the target compound under its 'Difluoromethylation Agents' product category, distinguishing it from non-fluorinated imidazo[1,2-a]pyridine building blocks . The CHF₂ group is a well-established bioisostere for thiols, hydroxyls, and amines in medicinal chemistry, and its incorporation at the C3 position of the imidazo[1,2-a]pyridine core provides intrinsic protection against CYP450-mediated oxidative metabolism at the imidazole ring without requiring post-synthetic fluorination steps [1]. The closest non-fluorinated analog, 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6), lacks this metabolic shield. While no head-to-head microsomal stability data exist for this specific pair, the general principle that CHF₂ substitution increases metabolic half-life relative to non-fluorinated counterparts is well-documented across multiple heterocyclic scaffolds [1]. The C3-difluoromethyl carbinol synthesis methodology published by Gao et al. (2023) confirms the broader synthetic utility and growing interest in C3-CHF₂ imidazo[1,2-a]pyridine derivatives [2].

Metabolic Stability Fluorine Chemistry Drug-likeness Optimization

Optimal Research and Procurement Application Scenarios for 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine


Kinase Inhibitor SAR Library Synthesis Requiring Three-Point Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries can use this compound as a single intermediate that provides three orthogonal diversification points – Suzuki coupling at C8, late-stage functionalization at C3-CHF₂, and the fixed C6-methyl group as a potency-modulating handle. Published PI3K inhibitor scaffold-hopping studies confirm that imidazo[1,2-a]pyridine analogues maintain PI3K isoform selectivity, although C2-CHF₂ variants showed reduced potency [1]; the C3-CHF₂ regioisomer represents an underexplored opportunity to recover potency. The ≥98% purity specification supports reproducible parallel synthesis workflows without pre-purification.

Antiviral Drug Discovery Targeting HCMV With a Validated Pharmacophore Core

Researchers pursuing anti-HCMV agents can build upon the established finding that 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives are potent HCMV inhibitors [2]. The target compound retains the critical methyl substitution pattern at the pyridine ring while introducing a C3-CHF₂ group that was absent in the original SAR series. This creates a rational opportunity to balance antiviral potency against cytotoxicity – a key optimization parameter identified in the original study – and to install metabolic stability via the CHF₂ moiety early in the lead optimization cascade.

Bromodomain and Epigenetic Probe Development With C8-Br Cross-Coupling Entry Point

Imidazo[1,2-a]pyridines have been developed as potent and selective CBP/P300 bromodomain inhibitors (e.g., UMB298, CBP IC₅₀ 72 nM, BRD4 IC₅₀ 5193 nM) [3]. The target compound’s C8-bromine provides a direct entry point for Suzuki-Miyaura or Buchwald-Hartwig coupling to install the dimethylisoxazole or related warhead motifs that drive bromodomain selectivity [3]. Microwave-assisted Suzuki protocols on bromoimidazo[1,2-a]pyridines are well-precedented [4], enabling rapid analog generation. The C3-CHF₂ group offers additional modulation of the acetyl-lysine binding pocket interaction through altered hydrogen-bonding geometry.

Metabolic Stability-First Hit Expansion Without Late-Stage Fluorination

Hit-to-lead programs that have identified imidazo[1,2-a]pyridine hits from non-fluorinated screening libraries can procure this CHF₂-preinstalled building block to immediately evaluate the metabolic stability impact of the difluoromethyl group. The compound’s classification as a difluoromethylation agent reflects its design as a ready-to-use fluorinated intermediate, circumventing the need for de novo fluorination chemistry. The C3-CHF₂ carbinol synthesis methodology published by Gao et al. (29 examples, room temperature, metal-free conditions) [5] also validates the broader synthetic accessibility of C3-difluoromethylated imidazo[1,2-a]pyridines, supporting scalable procurement strategies.

Quote Request

Request a Quote for 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.